molecular formula C17H17ClN6O3 B114068 (R)-Zopiclone CAS No. 138680-08-7

(R)-Zopiclone

Cat. No. B114068
M. Wt: 388.8 g/mol
InChI Key: GBBSUAFBMRNDJC-MRXNPFEDSA-N
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Description

(R)-Zopiclone, also known as the levorotatory enantiomer of zopiclone, is part of a hypnotic agent used to treat insomnia. Zopiclone itself is a cyclopyrrolone, which is chemically distinct from benzodiazepines but shares some pharmacological properties, such as acting as a GABA_A receptor agonist . The drug has a chiral center and is commercially available as a racemic mixture, which includes both the (R)- and (S)-enantiomers . The (R)-enantiomer is considered inactive compared to the (S)-enantiomer, which is the psychologically active form .

Synthesis Analysis

Scientific Research Applications

  • Treatment of Insomnia

    • Field : Medical Science
    • Application : “®-Zopiclone” is used in the treatment of primary and comorbid insomnia . It is a hypnotic, which has been available in countries outside the United States for over 20 years .
    • Method : Clinical studies utilize zopiclone at a dose of 7.5mg administered nightly .
    • Results : The hypnotic’s efficacy in reduced sleep onset latency, increased total sleep time, and a reduction in the number of night-time awakenings has been demonstrated .
  • Enantioselective Determination

    • Field : Analytical Chemistry
    • Application : “®-Zopiclone” and “(S)-Zopiclone” (eszopiclone) can be determined in human hair by micropulverized extraction and chiral liquid chromatography/high resolution mass spectrometry .
    • Method : The specific method of application or experimental procedures is not detailed in the available resources .
    • Results : The specific results or outcomes obtained are not detailed in the available resources .
  • Chiral Drug Development

    • Field : Pharmaceutical Science
    • Application : “®-Zopiclone” and “(S)-Zopiclone” (eszopiclone) exhibit different effects on pharmacological activity, metabolism, and toxicity in the human body . Many currently used medications in clinical practice are mixtures of enantiomers (racemates), and replacing existing racemates with single isomers has resulted in improved efficacy and/or safety profile of the racemic mixtures .
    • Method : This “chiral switch” allows the existing racemate to be switched to one of its isomers and provides a safer, better-tolerated, and more efficacious alternative medication .
    • Results : Since the introduction and widespread use of asymmetric synthesis and chiral separation technologies, as well as the publication of formal FDA guidelines, many pharmaceutical manufacturers have developed single-enantiomer drugs .
  • Enantioselective Analysis in Rat Brain

    • Field : Bioanalytical Chemistry
    • Application : “®-Zopiclone” and “(S)-Zopiclone” can be determined in rat brain samples by liquid chromatography tandem mass spectrometry .
    • Method : The sample treatment procedure was carried out employing solid-phase extraction .
    • Results : The method was applied in a pilot study of zopiclone kinetic disposition in rats. It could be observed that the levels of (+)- (S)-zopiclone were always higher than those of (-)- ®-zopiclone, confirming the stereoselective disposition of zopiclone .
  • Treatment of Shift Work Sleep Disorder

    • Field : Sleep Medicine
    • Application : One low-quality study found that zopiclone is ineffective in improving sleep quality or increasing sleep time in shift workers .
    • Method : The specific method of application or experimental procedures is not detailed in the available resources .
    • Results : More research in this area has been recommended .
  • Treatment of Insomnia in Specific Populations

    • Field : Medical Science
    • Application : Zopiclone is used in the treatment of insomnia in specific populations, such as the elderly and those with liver disease .
    • Method : The specific method of application or experimental procedures is not detailed in the available resources .
    • Results : The specific results or outcomes obtained are not detailed in the available resources .
  • Detection in Biological Fluids

    • Field : Bioanalytical Chemistry
    • Application : “®-Zopiclone” and “(S)-Zopiclone” (eszopiclone) can be determined in human hair by micropulverized extraction and chiral liquid chromatography/high resolution mass spectrometry .
    • Method : The specific method of application or experimental procedures is not detailed in the available resources .
    • Results : The specific results or outcomes obtained are not detailed in the available resources .

Safety And Hazards

This would involve detailing the safety precautions that must be taken when handling “®-Zopiclone”, as well as the hazards it poses to human health and the environment.


Future Directions

This would involve discussing potential future research directions for “®-Zopiclone”, including potential applications, areas of interest, and unanswered questions.


Please consult a qualified professional or trusted source for specific information about “®-Zopiclone”.


properties

IUPAC Name

[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160758
Record name Zopiclone, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Zopiclone

CAS RN

138680-08-7
Record name Zopiclone, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138680087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zopiclone, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOPICLONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A997Q53NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
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Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
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Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
C Fernandez, C Martin, F Gimenez, R Farinotti - Clinical pharmacokinetics, 1995 - Springer
Zopiclone is a cyclopyrrolone hypnotic agent. It possesses a chiral centre and is commercially available as a racemic mixture. Methods involving high performance liquid …
Number of citations: 105 link.springer.com
S Sangaraju, ML Kanth, BM Rao… - Die Pharmazie-An …, 2009 - ingentaconnect.com
… The percentage RSD of the peak area of six replicate injections of R-zopiclone at LOQ concentration was 4.6. The percentage recoveries of R-enantiomer from S-zopiclone were ranged …
Number of citations: 15 www.ingentaconnect.com
H Miyaguchi, K Kuwayama - Journal of Chromatography A, 2017 - Elsevier
Zopiclone and its (S)-enantiomer (eszopiclone) are commonly prescribed for insomnia. Despite the high demand for enantioselective differentiation, the chiral analysis of zopiclone in …
Number of citations: 9 www.sciencedirect.com
MA Tonon, VAP Jabor, PS Bonato - Analytical and bioanalytical chemistry, 2011 - Springer
… The method application in a pilot study of zopiclone kinetic disposition in rats showed that the levels of (+)-(S)-zopiclone were always higher than those of (−)-R-zopiclone. Higher …
Number of citations: 23 link.springer.com
H Segawa, YT Iwata, Y Okada… - Journal of Forensic …, 2023 - Wiley Online Library
Zopiclone (ZOP) is a hypnotic drug prescribed to treat insomnia. Due to the chiral nature of ZOP, the psychologically active S‐form and inactive R‐form need to be determined …
Number of citations: 1 onlinelibrary.wiley.com
LR McMahon, TP Jerussi, CP France - Psychopharmacology, 2003 - Springer
Rationale. The behavioral effects of racemic zopiclone are similar to those of benzodiazepines that positively modulate GABA at the GABA A receptor complex; however, it is not clear …
Number of citations: 12 link.springer.com
R Newcombe - Methods, 2009 - michaellinnell.org.uk
This report focuses on zopiclone use, and has two main parts: an overview of the literature on zopiclone; and a presentation of the methods and findings of research into zopiclone use …
Number of citations: 2 michaellinnell.org.uk
DJ Greenblatt, GK Zammit - Expert Opinion on Drug Metabolism & …, 2012 - Taylor & Francis
… higher for eszopiclone compared to R-zopiclone following oral … eszopiclone and 3.8 h for R-zopiclone. Similar findings were … was 2.4-fold greater for R-zopiclone, and T ½ values were …
Number of citations: 21 www.tandfonline.com
JN Carlson, R Haskew, J Wacker… - European journal of …, 2001 - Elsevier
We evaluated racemic zopiclone, its (S)- and (R)-enantiomers and a metabolite, (S)-desmethylzopiclone, for their actions on locomotor activity, rotarod performance, the elevated plus …
Number of citations: 92 www.sciencedirect.com
TY Chan - International journal of clinical pharmacology and …, 2014 - europepmc.org
… To characterize the risk of methemoglobinemia and hemolytic anemia following large overdoses of zopiclone, a cyclopyrrolone hypnotic-sedative and a racemic mixture of R-zopiclone …
Number of citations: 7 europepmc.org

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